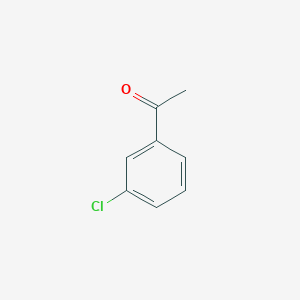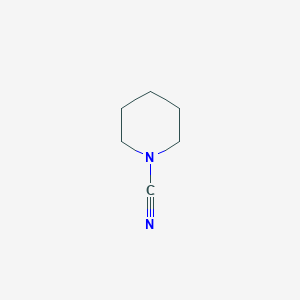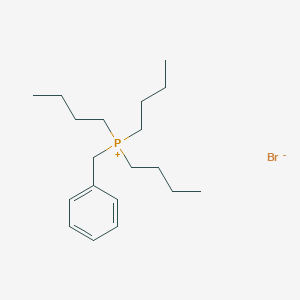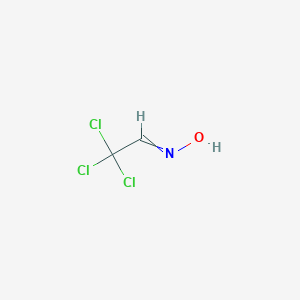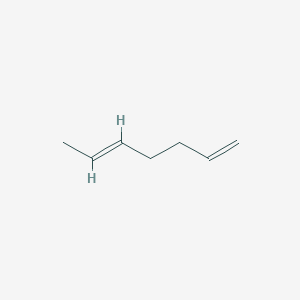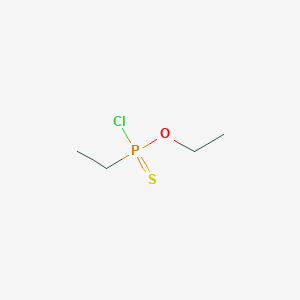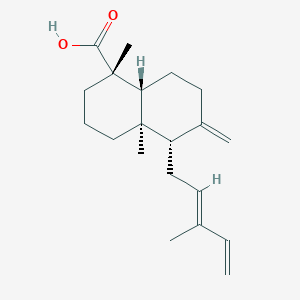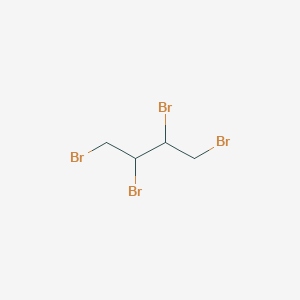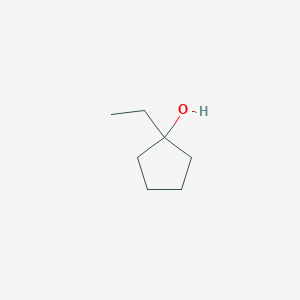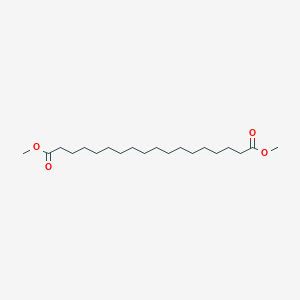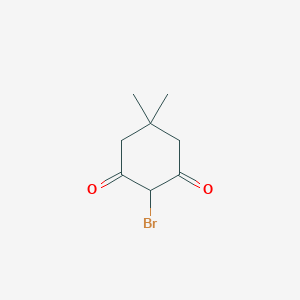
1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 1,3-Cyclohexanedione, such as 5-bromo-2,3-dimethylphenol, involves bromination followed by oxidation processes. This demonstrates the compound's reactivity and the possibility of structural modification through chemical reactions (Niestroj, Bruhn, & Maier, 1998). Moreover, enhanced synthesis methods have been developed, such as using urea under ultrasound for high-yield production of related compounds, showcasing advancements in synthetic efficiency (Li, Li, Song, & Chen, 2012).
Molecular Structure Analysis
Investigations into the molecular structure of related cyclohexanedione derivatives reveal the impact of substituents on the compound's configuration and reactivity. For instance, X-ray diffraction techniques have confirmed specific structural characteristics of synthesized compounds, providing insights into their molecular frameworks (Da, 1998).
Chemical Reactions and Properties
The chemical reactivity of 1,3-Cyclohexanedione derivatives includes participation in various reactions, such as cycloadditions and Michael additions, leading to the formation of heterocyclic compounds and demonstrating the compound's versatility in organic synthesis (Kayukova, Lukin, Kayukov, Nasakin, Khrustalev, Nesterov, & Antipin, 1998).
Physical Properties Analysis
The physical properties of 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl-, and its derivatives, such as solubility, melting points, and crystal structures, have been detailed through specific synthesis and characterization efforts, providing essential data for its application and handling in various chemical processes (Zhang, Li, Li, Yin, & Wang, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, potential for derivatization, and participation in complex chemical reactions, underscore the compound's utility in synthetic organic chemistry. Research into the compound's interactions with selenium(IV), for instance, highlights its potential in analytical applications (Bodini, Pardo, & Arancibia, 1990).
Wissenschaftliche Forschungsanwendungen
Synthesis of Substituted Cyclopentanediones : 2,2,4,4,6,6-Hexabromo-5,5-dimethyl-1,3-cyclohexanedione is used to synthesize substituted 4,4-dimethyl-1,3-cyclopentanediones, illustrating its role in organic synthesis processes (Pooter & Schamp, 2010).
Structural Characterization and Synthesis of Phenols : It aids in the bromination and subsequent oxidation processes in the synthesis of bromo-dimethylphenols, demonstrating its utility in structural characterization and synthetic chemistry (Niestroj, Bruhn & Maier, 1998).
High-Performance Liquid Chromatography (HPLC) : Dimedone (5,5-dimethyl-1,3-cyclohexanedione) is used as a sensitive reagent for the determination of aldehydes in HPLC analysis, showing its application in analytical chemistry (Mopper, Stahovec & Johnson, 1983).
Microwave-Enhanced Condensation Reactions : This compound is used in microwave-enhanced condensation reactions with aldehydes and imines, indicating its role in facilitating efficient and eco-friendly chemical processes (Kumar & Sandhu, 2010; 2013).
Crystal Structure Analysis : The crystal structure of dimedone has been determined, contributing to the understanding of its molecular geometry and properties (Bolte & Scholtyssik, 1997).
Spectrophotometric Determination of Selenium(IV) : Dimedone reacts with selenium(IV) to enable its spectrophotometric determination, showcasing its application in trace element analysis (Bodini, Pardo & Arancibia, 1990).
Radiation Protection in Escherichia coli : 5,5-Dimethyl-1,3-cyclohexanedione has been found to protect Escherichia coli against radiation effects, highlighting its potential biomedical applications (Pittillo & Lucas, 1968).
Green Synthesis of Octahydroxanthenes : This compound is employed in the eco-friendly synthesis of octahydroxanthenes, demonstrating its utility in green chemistry (Ilangovan et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c1-8(2)3-5(10)7(9)6(11)4-8/h7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXANUSFMRALNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061602 | |
| Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |
CAS RN |
1195-91-1 | |
| Record name | 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

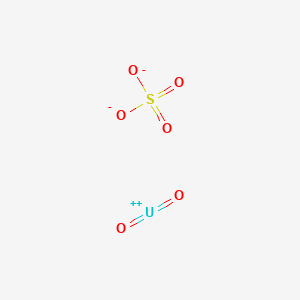
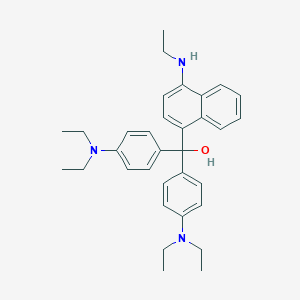
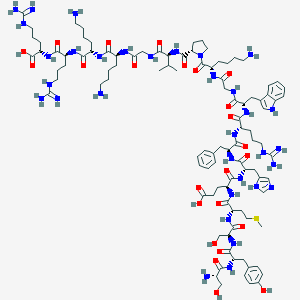
![6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B74444.png)
